Benzonitrile, 4-(dimethylphosphinyl)-

描述

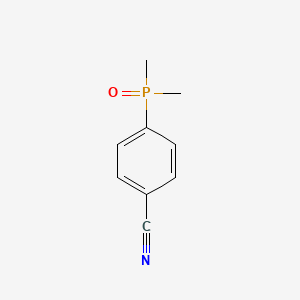

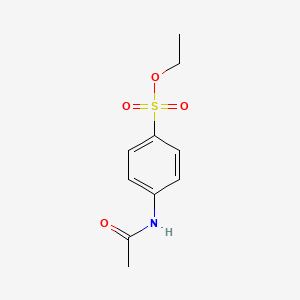

“Benzonitrile, 4-(dimethylphosphinyl)-” is a chemical compound with the molecular formula C9H10NOP and a molecular weight of 179.16 g/mol .

Molecular Structure Analysis

The molecular structure of benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) . This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes Benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .Chemical Reactions Analysis

The liquid phase hydrogenation of benzonitrile over a 5 wt % Pd/C catalyst using a stirred autoclave is investigated . The reaction conforms to a consecutive reaction sequence: first benzonitrile is hydrogenated to produce benzylamine, which subsequently undergoes a hydrogenolysis step to form toluene .Physical And Chemical Properties Analysis

The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .科学研究应用

Green Synthesis of Benzonitrile

This compound plays a key role in the green synthesis of benzonitrile . It’s used as a recycling agent in the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid exhibits multiple roles of co-solvent, catalysis, and phase separation, eliminating the use of metal salt catalysts .

Synthesis of Aromatic, Heteroaromatic, and Aliphatic Nitriles

The green synthesis route using this compound is applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles . This provides a more environmentally friendly and efficient method for producing these types of nitriles .

Production of Benzoic Acid

Benzonitrile, a product of the green synthesis process involving this compound, is a key intermediate in the synthesis of benzoic acid . This makes it an important compound in the production of this widely used chemical .

Production of Benzylamine and Benzamide

Similarly, benzonitrile is also a prominent intermediate for the production of benzylamine and benzamide . These chemicals have a wide range of applications in various industries .

Production of Pesticides and Dyes

Benzonitrile, which can be synthesized using this compound, plays key roles in the synthesis of pesticides and dyes . This makes it a valuable compound in these industries .

Production of Benzoguanamine

Benzonitrile is a prominent intermediate for the production of benzoguanamine , which is a widely used advanced coating . This highlights another important application of this compound .

Metal–Organic Frameworks (MOFs)

A new metal–organic framework (MOF) based on 4,4′-bibenzoic acid-2,2′-sulfone has been synthesized under solvothermal condition . This MOF exhibits typical ferromagnetic exchange in Ni (II) ions , indicating potential applications in the field of magnetic materials .

Information Technology

Magnetic components made of magnetic materials have the functions of converting, transmitting, processing information, and storing energy . Nano magnetic materials, including those involving this compound, are playing a more important role in the field of information technology .

作用机制

The mechanism of action for the synthesis of benzonitrile involves the ionization of clusters containing cyanoacetylene and acetylene molecules . The clusters’ ionization leads to molecular formation . For pure cyanoacetylene clusters, bond formation among two and three monomer units is observed, whereas in mixed clusters, bond formation can also occur in up to four units .

安全和危害

属性

IUPAC Name |

4-dimethylphosphorylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDDMVHGFFJOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60814564 | |

| Record name | 4-(Dimethylphosphoryl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60814564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61738-49-6 | |

| Record name | 4-(Dimethylphosphoryl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60814564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-Diphenylindolo[3,2-b]carbazole](/img/structure/B3178459.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3178532.png)